molecular formula C11H13N3 B1427405 N6,8-dimethylquinoline-5,6-diamine CAS No. 1351516-55-6

N6,8-dimethylquinoline-5,6-diamine

Cat. No. B1427405
CAS RN: 1351516-55-6
M. Wt: 187.24 g/mol
InChI Key: FBNHAZUSEAQYBB-UHFFFAOYSA-N
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Description

N6,8-dimethylquinoline-5,6-diamine, abbreviated as N6,8-DMQD, is a heterocyclic amine that has been used in a variety of scientific research applications due to its unique structure and properties. N6,8-DMQD is a colorless solid that can be synthesized from the reaction of quinoline and dimethylamine in the presence of an acid catalyst. Due to its structure, N6,8-DMQD has several unique properties that make it an attractive molecule for scientific research, including its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as an antioxidant.

Scientific Research Applications

Comprehensive Analysis of N6,8-Dimethylquinoline-5,6-Diamine Applications

N6,8-dimethylquinoline-5,6-diamine is a chemical compound with remarkable properties that make it valuable in various scientific research applications. Below is an analysis of six unique applications of this compound, each detailed in its own section.

Organic Synthesis

N6,8-dimethylquinoline-5,6-diamine: serves as an important intermediate in organic synthesis. Its structure allows for the introduction of nitrogen atoms into complex molecules, which is crucial for creating pharmaceuticals and agrochemicals. The compound’s stability under different conditions makes it a versatile reagent in the synthesis of heterocyclic compounds.

Catalysis

In catalysis, N6,8-dimethylquinoline-5,6-diamine can act as a ligand to form complexes with metals. These complexes are often used as catalysts in various chemical reactions, including oxidation and reduction processes. The ability to fine-tune the electronic and steric properties of these complexes makes them highly effective and selective catalysts.

Material Science

This compound finds applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its molecular structure can be incorporated into polymers or coatings to enhance their performance, such as increasing conductivity or providing fluorescence.

Biological Studies

N6,8-dimethylquinoline-5,6-diamine: may be used in biological studies to probe the function of enzymes that interact with similar molecules. It can serve as a mimic or inhibitor of natural substrates, helping to elucidate enzyme mechanisms or to discover new drug targets.

Environmental Science

In environmental science, the compound’s derivatives could be used as sensors or indicators for the presence of specific chemicals in the environment. Its reactivity with certain pollutants makes it a candidate for use in detection and monitoring applications.

Nanotechnology

The unique properties of N6,8-dimethylquinoline-5,6-diamine make it suitable for use in nanotechnology. It can be used to modify the surface of nanoparticles to improve their stability, dispersibility, or to introduce functional groups that can be used for further chemical modifications.

Each of these applications demonstrates the versatility and importance of N6,8-dimethylquinoline-5,6-diamine in scientific research. Its role as an intermediate in organic synthesis, a component in catalysis, a building block in material science, a tool in biological studies, a sensor in environmental science, and a modifier in nanotechnology highlights its multifaceted utility across various fields of study .

properties

IUPAC Name

6-N,8-dimethylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-9(13-2)10(12)8-4-3-5-14-11(7)8/h3-6,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHAZUSEAQYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.